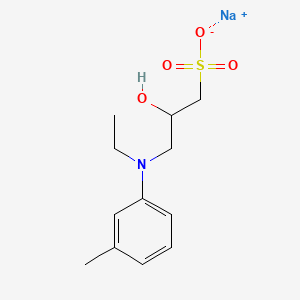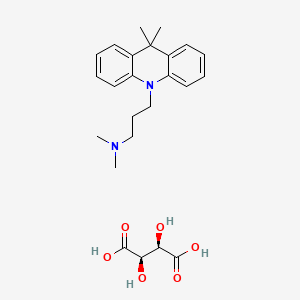
3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt
Overview
Description
3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt is a chemical compound with the empirical formula C12H18NNaO3S . It is also known by other names such as Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate . This compound is used for scientific research .
Molecular Structure Analysis
The molecular weight of 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt is 279.33 . The SMILES string representation of the molecule is [Na+].CCN(CCCS([O-])(=O)=O)c1cccc©c1 .Physical And Chemical Properties Analysis
This compound is a water-soluble reagent used for the enzymatic photometric determination of hydrogen peroxide . It is suitable for UV/Vis spectroscopy and contains 5-8% water impurities .Scientific Research Applications
Complex Formation in Biological Systems
Research has explored the formation of complexes with zwitterionic buffer ligands such as N-tris[hydroxymethyl]methyl-3-aminopropanesulfonic acid sodium salt (NaTAPS) and its derivatives in biological systems. For instance, Nd(III) and Er(III) complexes have been characterized, demonstrating their importance in understanding bioinorganic chemistry and potential therapeutic applications (Orabi et al., 2001).
Buffer-Ionic Salt Interactions
Studies have investigated the interactions between biological buffers and ionic salts. This includes understanding the solubilities, Gibbs energies, and molar volumes of compounds like TAPS and TAPSO in various aqueous solutions. Such research is crucial for applications in biological and chemical research, where precise pH control and buffer stability are essential (Taha & Lee, 2010).
Synthesis of Bioactive Compounds
The synthesis of bioactive compounds using derivatives of aminopropanesulfonic acids is an area of active research. For example, the preparation of sodium 4-Amino-3-nitrobenzenesulfonate and related compounds demonstrates the utility of these compounds in synthesizing new pharmaceutical agents or research chemicals (Rosevear & Wilshire, 1982).
Amphiphilic Compound Synthesis for Asymmetric Reactions
The creation of amphiphilic compounds from sulfonic acid sodium salts for asymmetric hydrogenation reactions has been explored. This is significant in the field of organic synthesis and catalysis, where enantioselective processes are critical (Meissner et al., 1996).
Thermodynamics of Buffers
Research into the thermodynamic properties of buffers like substituted aminopropanesulfonic acids helps understand their behavior in various temperature conditions. This is essential for biochemical experiments where temperature stability ofbuffers is crucial for accurate results (Roy et al., 1997).
Synthesis of New Therapeutic Agents
The synthesis of sodium salts of complex organic compounds, like 3-ethyl-7-isopropyl-1-azulenesulfonate, showcases the role of similar sulfonic acid derivatives in developing new drugs for various medical conditions. Such research contributes to the expansion of pharmacological options (Shimada et al., 1994).
Role in Polymer Science
Studies on the aqueous solution properties of polyampholytes involving sulfonic acid sodium salts like NaAMPS highlight their significance in polymer science. These compounds are essential for understanding the behavior of polymers in different environments, which has implications in materials science and engineering (Corpart & Candau, 1993).
Safety And Hazards
properties
IUPAC Name |
sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S.Na/c1-3-13(8-12(14)9-18(15,16)17)11-6-4-5-10(2)7-11;/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQRBVOQGUPTLG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC(=C1)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002847 | |
| Record name | Sodium 3-[ethyl(3-methylphenyl)amino]-2-hydroxypropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt | |
CAS RN |
82692-93-1 | |
| Record name | 1-Propanesulfonic acid, 3-(ethyl(3-methylphenyl)amino)-2-hydroxy-, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082692931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3-[ethyl(3-methylphenyl)amino]-2-hydroxypropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-4-oxazolecarbonitrile](/img/structure/B1663242.png)



![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)


![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)





![2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B1663263.png)